molecular formula C4H3F3N2S B127509 4-(Trifluoromethyl)thiazol-2-amine CAS No. 349-49-5

4-(Trifluoromethyl)thiazol-2-amine

Cat. No. B127509
CAS RN: 349-49-5
M. Wt: 168.14 g/mol
InChI Key: OVMGTNMCYLZGLS-UHFFFAOYSA-N
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Patent
US08119647B2

Procedure details

A solution of 3-bromo-1,1,1-trifluoroacetone (5.0 g, 26.184 mmol) and thiourea (2.0 g, 26.184 mmol) in ethanol was heated to 50-55° C. for 2.0 h till TLC indicated completion of the reaction. The reaction mixture was concentrated and the residue made basic with 5% NaOH. The mixture was then extracted with ethyl acetate and concentrated to yield a residue which was column purified to afford 3.8 g of the desired compound: 1H NMR (300 MHz, DMSO-d6) δ 7.25 (s, 1H), 7.43 (br s, 2H); ESI-MS (m/z) 169.37 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([F:7])([F:6])[F:5].[NH2:9][C:10]([NH2:12])=[S:11]>C(O)C>[F:5][C:4]([F:7])([F:6])[C:3]1[N:9]=[C:10]([NH2:12])[S:11][CH:2]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCC(C(F)(F)F)=O
Name
Quantity
2 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a residue which
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
FC(C=1N=C(SC1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.